
1-Naphthalen-2-yl-3-(4-nitrophenyl)prop-2-en-1-one
Overview
Description
1-Naphthalen-2-yl-3-(4-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. It is a yellow crystalline powder that is soluble in organic solvents like ethanol and methanol. Chalcones are known for their various biological activities like anti-inflammatory, anti-cancer, anti-microbial, anti-diabetic, and anti-oxidant properties. 1-Naphthalen-2-yl-3-(4-nitrophenyl)prop-2-en-1-one is a promising compound in the field of medicinal chemistry due to its potent biological activities.
Mechanism of Action
The mechanism of action of 1-Naphthalen-2-yl-3-(4-nitrophenyl)prop-2-en-1-one is not fully understood. However, it has been reported to act on various cellular targets like enzymes, receptors, and signaling pathways. It modulates the activity of various enzymes like cyclooxygenase-2, lipoxygenase, and protein kinase C, which are involved in inflammation and cancer progression. It also interacts with various receptors like estrogen receptor, androgen receptor, and peroxisome proliferator-activated receptor gamma, which are involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
1-Naphthalen-2-yl-3-(4-nitrophenyl)prop-2-en-1-one has been reported to have various biochemical and physiological effects. It inhibits the production of inflammatory mediators like prostaglandins and leukotrienes by regulating the activity of enzymes involved in their synthesis. It also regulates the expression of various genes involved in cell cycle progression, apoptosis, and angiogenesis, which are important for cancer progression. It has been reported to have anti-diabetic activity by regulating the glucose uptake and insulin sensitivity of cells.
Advantages and Limitations for Lab Experiments
1-Naphthalen-2-yl-3-(4-nitrophenyl)prop-2-en-1-one is a promising compound for lab experiments due to its potent biological activities. It has been reported to have anti-cancer activity against various cancer cell lines at low concentrations. It is also relatively easy to synthesize and purify in high yield. However, it has some limitations like low solubility in water and instability under acidic conditions. It also requires further studies to fully understand its mechanism of action and toxicity.
Future Directions
1-Naphthalen-2-yl-3-(4-nitrophenyl)prop-2-en-1-one has a wide range of potential applications in the field of medicinal chemistry. Some of the future directions for research on this compound are:
1. Development of analogs with improved solubility and stability.
2. Investigation of its mechanism of action and cellular targets.
3. Evaluation of its toxicity and pharmacokinetic properties.
4. Testing its efficacy in animal models of cancer and other diseases.
5. Development of formulations for its delivery to target organs and tissues.
Conclusion:
1-Naphthalen-2-yl-3-(4-nitrophenyl)prop-2-en-1-one is a promising compound in the field of medicinal chemistry due to its potent biological activities. It has been extensively studied for its anti-cancer, anti-inflammatory, anti-microbial, and anti-diabetic properties. It can be synthesized by the Claisen-Schmidt condensation reaction between 4-nitrobenzaldehyde and 1-naphthaldehyde. It has some advantages like easy synthesis and potent biological activities, but also some limitations like low solubility and instability under acidic conditions. Further research is needed to fully understand its mechanism of action and toxicity, and to develop analogs with improved properties.
Scientific Research Applications
1-Naphthalen-2-yl-3-(4-nitrophenyl)prop-2-en-1-one has been extensively studied for its biological activities. It has been reported to have anti-cancer activity against various cancer cell lines like breast cancer, lung cancer, and colon cancer. It induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.
properties
IUPAC Name |
1-naphthalen-2-yl-3-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c21-19(12-7-14-5-10-18(11-6-14)20(22)23)17-9-8-15-3-1-2-4-16(15)13-17/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOCAPRPFHAHGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391538 | |
| Record name | 1-naphthalen-2-yl-3-(4-nitrophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62918-37-0 | |
| Record name | 1-naphthalen-2-yl-3-(4-nitrophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-benzyl-2-cyano-3-[2-[2-(4-methylphenoxy)ethoxy]phenyl]prop-2-enamide](/img/structure/B1658929.png)
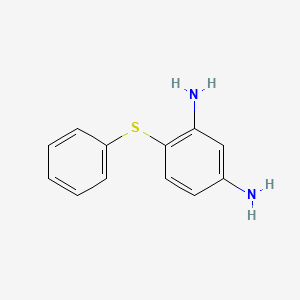
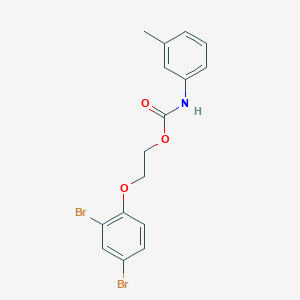
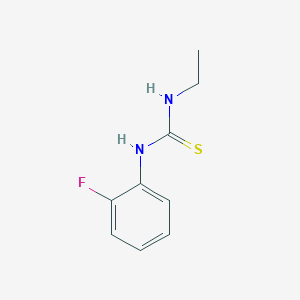
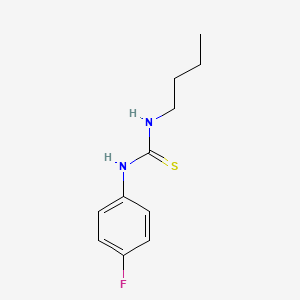
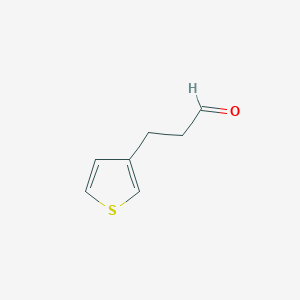
![4-methyl-N-[2-methyl-5-[(4-methylpiperazine-1-carbonyl)amino]phenyl]piperazine-1-carboxamide](/img/structure/B1658941.png)

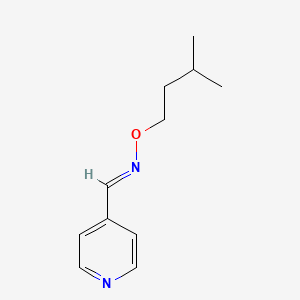


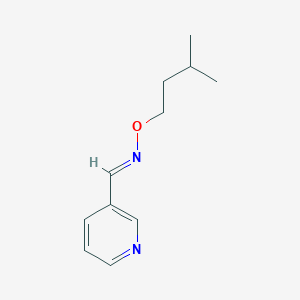
![Methanone, [4,5-dihydro-4-(1-naphthalenyl)-1H-pyrazol-3-yl]phenyl-](/img/structure/B1658950.png)
